

X-ray crystallography of 3,8-diazabicyclo[3.2.1]octane derivatives

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Compound of Interest

Compound Name: 3-Methyl-3,8-diazabicyclo[3.2.1]octane

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A Comparative Guide to the X-ray Crystallography of 3,8-Diazabicyclo[3.2.1]octane Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data for various 3,8-diazabicyclo[3.2.1]octane derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the structural characterization of this important class of bicyclic compounds. The guide summarizes key crystallographic parameters, details experimental protocols, and offers a comparison with alternative structural elucidation methods.

Introduction to 3,8-Diazabicyclo[3.2.1]octane Derivatives

The 3,8-diazabicyclo[3.2.1]octane scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. These derivatives have shown potential as analgesics and have been investigated for their affinity to various receptors. [1][2][3] X-ray crystallography is a pivotal technique for unambiguously determining the three-dimensional structure of these molecules, providing crucial insights into their conformation, stereochemistry, and potential interactions with biological targets.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for a selection of 3,8-diazabicyclo[3.2.1]octane derivatives that have been characterized by single-crystal X-ray diffraction. This data allows for a direct comparison of the unit cell parameters, space groups, and other relevant metrics.

Compound Name	Formula	CCDC Number	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Ref.
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b)	C ₂₀ H ₂₅ N ₃ O ₃	-	P21/c	12.034 (2)	11.234 (2)	14.156 (3)	106.13 (1)	1837.2 (6)	[4]
Isomer of 2b (1b)	C ₂₀ H ₂₅ N ₃ O ₃	-	P21/n	10.876 (2)	18.009 (4)	10.048 (2)	106.83 (1)	1881.5 (7)	[4]
Methyl 8-(4-methoxybenzyl)-1,5,6-trimethyl-2-methylene-4-oxo-3,8-diazabicyclo[3.2.1]octane-6-	-	2297223	-	-	-	-	-	-	[5]

carbox
ylate
(20a)

Tricycli
c
fused
lacton
e-
lactam
(23)

-	22972	-	-	-	-	-	-	-	[5][6]
	25								

Tricycli
c
fused
lacton
e-
lactam
(24)

-	22972	-	-	-	-	-	-	-	[5][6]
	24								

2,7-
bis(4-
chloro
phenyl
)-1,5-
diazab
icyclo[
3.2.1]o
ctane
(8c)

C ₁₈ H ₁₈ Cl ₂ N ₂	-	P21/c	11.163 (2)	10.123 (2)	15.132 (3)	98.43(3)	1690.4 (6)	[7]
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Note: CCDC numbers provide access to the full crystallographic data via the Cambridge Crystallographic Data Centre.

Experimental Protocols

The determination of the crystal structure of 3,8-diazabicyclo[3.2.1]octane derivatives by X-ray crystallography involves several key steps, from synthesis and crystallization to data collection

and structure refinement.

Synthesis and Crystallization

The synthesis of these bicyclic compounds is often a multi-step process. For instance, the synthesis of 2,7-diaryl substituted 1,5-diazabicyclo[3.2.1]octanes starts from the reduction of diazepanones to diazepanes, followed by a ring closure reaction that can be optimized using microwave irradiation.^[7] Another common route involves the protection and debenzylation of a starting diazabicyclo derivative, followed by condensation with the desired substituent.^[1]

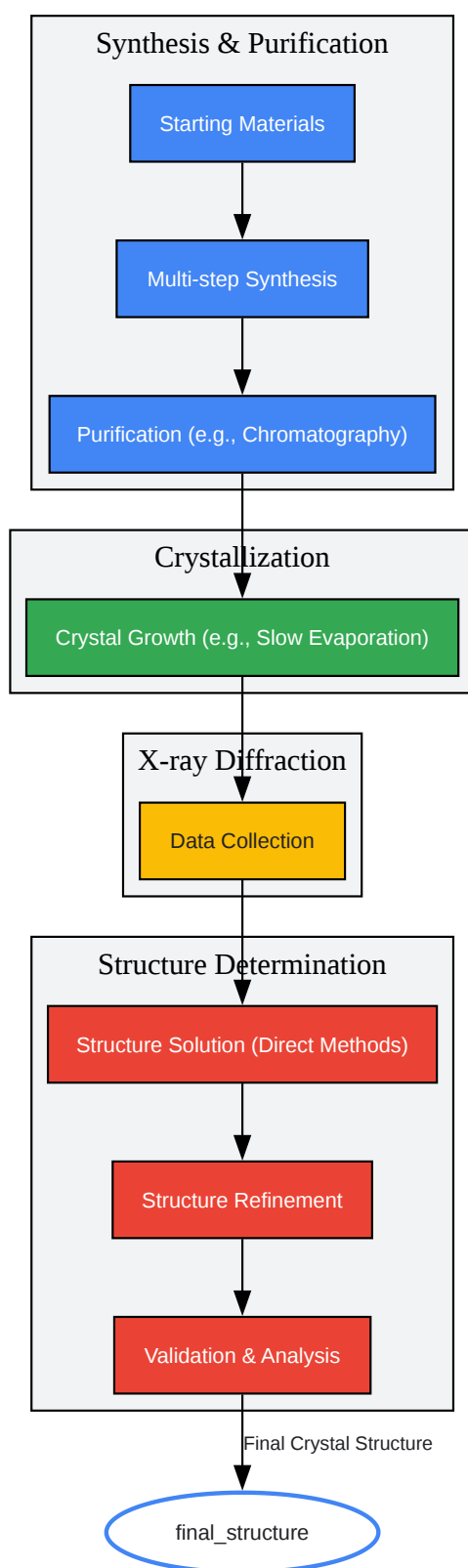
Crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction. Typically, crystals are grown by slow evaporation of a solvent. For example, colorless rhombic crystals of 8-Hydroxy-5-methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one were obtained from absolute ethanol.^[8] For some derivatives, lyophilization from an aqueous solution containing an inorganic salt like sodium chloride can also yield crystalline material.^[9]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer, typically with graphite-monochromatized Mo K α radiation. The structure is then solved by direct methods and refined by full-matrix least-squares techniques against F^2 .^[7] For example, the data for 2,7-bis(4-chlorophenyl)-1,5-diazabicyclo[3.2.1]octane was collected on a Stoe IPDS diffractometer.^[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of 3,8-diazabicyclo[3.2.1]octane derivatives.



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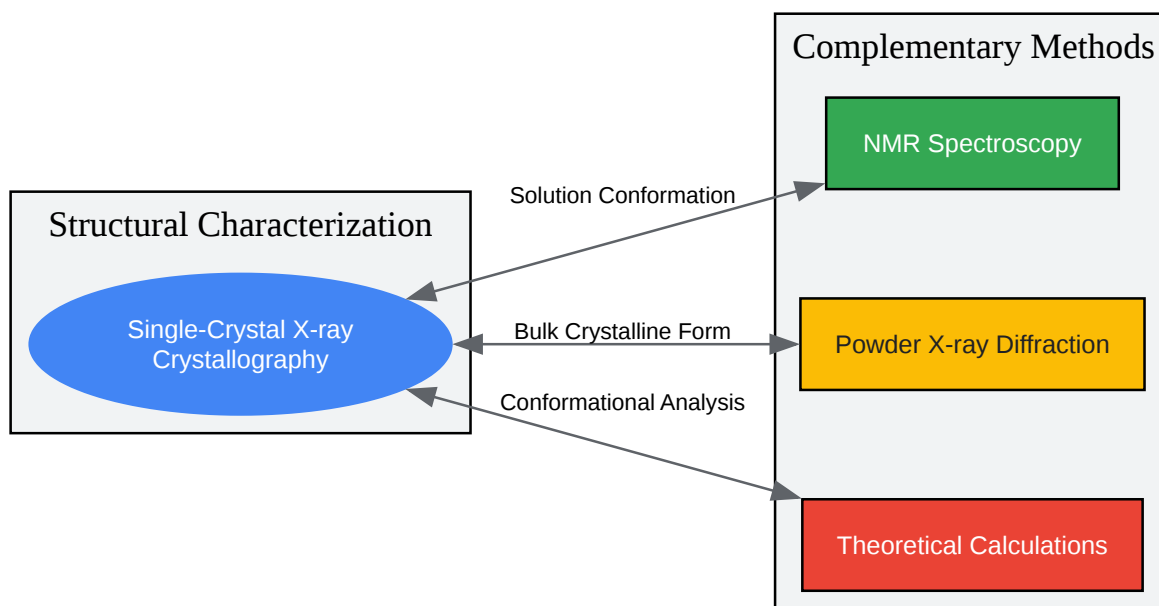
Caption: Experimental workflow from synthesis to crystal structure determination.

Alternative and Complementary Techniques

While single-crystal X-ray crystallography provides the definitive solid-state structure, other techniques are valuable for characterizing these molecules, especially their behavior in solution.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** High-field ^1H and ^{13}C NMR are routinely used to confirm the constitution of the synthesized derivatives.^{[1][10]} Furthermore, NOE experiments can establish the relative stereochemistry, and coupling constants can provide insights into the conformation of the bicyclic ring system in solution.^{[1][7]}
- **Powder X-ray Diffraction (PXRD):** This technique is useful for analyzing polycrystalline samples and can be used to characterize different crystalline forms (polymorphs) of a compound.^[9] It is particularly relevant in pharmaceutical development for ensuring batch-to-batch consistency of the solid form.
- **Theoretical Calculations:** Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers (e.g., boat vs. chair for the piperazine ring) and to predict NMR parameters, which can then be compared with experimental data.^[1]

The following diagram illustrates the relationship between X-ray crystallography and these complementary analytical techniques.



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Caption: Relationship between X-ray crystallography and other analytical methods.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of 3,8-diazabicyclo[3.2.1]octane derivatives. The precise atomic coordinates and conformational details obtained from crystallographic studies are fundamental for understanding structure-activity relationships and for rational drug design. When combined with complementary techniques such as NMR spectroscopy and theoretical calculations, a comprehensive understanding of the structural and dynamic properties of these important molecules can be achieved.

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